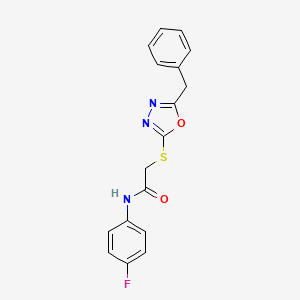

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)19-15(22)11-24-17-21-20-16(23-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPJAGRIKMJMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of 1,3,4-oxadiazole ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether formation: The next step involves the introduction of the thioether group. This can be done by reacting the oxadiazole derivative with a suitable thiol compound, such as benzyl mercaptan, under basic conditions.

Acetamide formation: The final step is the formation of the acetamide group. This can be achieved by reacting the thioether derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl or fluorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could yield amines.

Scientific Research Applications

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.

Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases and conditions.

Industrial Applications: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, such as proteases or kinases.

Receptor Modulation: It may interact with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, to modulate their activity.

Signal Transduction Pathways: The compound may affect various signal transduction pathways, such as those involving reactive oxygen species (ROS) or inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide are best understood through comparison with structurally analogous derivatives. Key differences in substituents, biological targets, and activity profiles are summarized below:

Table 1: Structural and Activity Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Structural-Activity Relationship (SAR) Insights:

Halogen Substitutents: The presence of halogens (e.g., Cl, F) in the aryl rings significantly enhances cytotoxicity and target binding. For instance, Compound 154 (4-chlorophenyl) showed 25-fold selectivity for cancer cells over noncancerous lines , while the 4-fluorophenyl group in the target compound contributes to strong ALP inhibition .

Electron-Donating Groups (EDGs) : Substituents like benzyl and benzofuran improve lipophilicity and receptor interactions. The benzyl group in the target compound likely stabilizes the oxadiazole ring in ALP’s active site .

Heterocyclic Linkers : Replacement of oxadiazole with thiadiazole (e.g., in derivatives) alters pharmacokinetic profiles but retains anti-inflammatory activity .

Research Findings and Therapeutic Implications

Multitarget Potential: Derivatives with fluorophenyl/benzofuran moieties (e.g., 5d) show dual activity in enzyme inhibition and tyrosinase modulation, highlighting the versatility of this scaffold .

Biological Activity

The compound 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 339.4 g/mol. Its structure features a 1,3,4-oxadiazole ring , a benzyl group , and a thioether linkage , which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through reactions involving phenyl acetic acid and thioamide derivatives.

- Acetylation : The oxadiazole intermediate is then reacted with chloroacetyl derivatives to form the target compound.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. They can interact with various biological targets such as:

- Enzymes : Inhibition of enzymes like thymidylate synthase and histone deacetylase (HDAC).

- Kinases : Targeting kinases involved in cell proliferation.

Studies have shown that derivatives of 1,3,4-oxadiazoles can selectively inhibit cancer cell growth in various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. This activity is often attributed to the structural features of the oxadiazole ring and its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for alkaline phosphatase (ALP), which is crucial in various metabolic processes.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by interfering with key regulatory proteins.

- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study evaluating its cytotoxic effects on breast cancer cell lines showed a significant reduction in cell viability at micromolar concentrations .

- Another investigation reported its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide | Contains bromophenyl group | Enhanced anti-inflammatory activity |

| N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | Different aromatic substituent | Potent antimicrobial activity |

| 5-(phenyl)-1,3,4-oxadiazol-2-thiol | Lacks thioether linkage | Known for anti-cancer properties |

Q & A

Q. Optimization :

- Yield improvement : Use column chromatography or recrystallization for intermediate purification .

- Purity control : Monitor reactions via TLC/HPLC to minimize side products (e.g., sulfoxide formation during thioether synthesis) .

- Scale-up : Transition batch processes to continuous flow reactors for reproducibility .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (¹H and ¹³C NMR) and verify substituent positions (e.g., 4-fluorophenyl vs. ortho/meta isomers) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S-C vibration at ~650 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Comparative studies show:

- 4-Fluorophenyl vs. 4-bromophenyl : Bromine enhances anti-inflammatory activity (IC₅₀ reduction by ~30% in COX-2 inhibition assays) but may reduce solubility .

- Benzyl vs. phenyl groups : Benzyl substitution improves membrane permeability, increasing cytotoxicity in HeLa cells (IC₅₀ from 25 µM to 12 µM) .

Methodological approach : - Synthesize analogs with systematic substituent variations.

- Test in parallel assays (e.g., antimicrobial disk diffusion, MTT cytotoxicity) to establish structure-activity relationships (SAR) .

Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action?

- Molecular docking : Screen against target proteins (e.g., EGFR, COX-2) using AutoDock Vina to predict binding affinities .

- Biochemical assays :

- Measure enzyme inhibition (e.g., protease or kinase activity via colorimetric substrates).

- Use Western blotting to assess downstream signaling (e.g., phosphorylation status of apoptotic markers) .

- Cellular imaging : Track subcellular localization (e.g., mitochondria vs. nucleus) via fluorescent tagging .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across biological studies?

Discrepancies may arise from:

- Assay conditions : Varying cell lines (e.g., HepG2 vs. MCF-7) or serum concentrations.

- Compound stability : Degradation in DMSO stock solutions over time.

Q. Solutions :

- Standardize protocols (e.g., use identical cell passages, fresh stock solutions).

- Validate purity via HPLC before assays .

Advanced: What factors influence the compound’s chemical stability during storage and experimentation?

- pH sensitivity : Thioether groups oxidize to sulfoxides in acidic conditions; store in neutral buffers .

- Light exposure : Protect from UV light to prevent aryl fluoride bond cleavage.

- Temperature : Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced: How to design a study comparing this compound’s efficacy with structurally similar analogs?

- Select analogs : Include derivatives with varied substituents (e.g., 4-chlorophenyl, 2-bromophenyl) from published SAR tables .

- Benchmark assays :

- Antimicrobial : Agar dilution method against S. aureus and E. coli.

- Anticancer : NCI-60 cell line panel screening.

- Statistical analysis : Use ANOVA with post-hoc tests to identify significant differences (p<0.05) .

Basic: What are the recommended solvents and conditions for studying oxidation/reduction reactions of this compound?

- Oxidation (thioether → sulfoxide) : Use H₂O₂ (30%) in methanol at 0°C for controlled reaction .

- Reduction (oxadiazole ring opening) : Employ LiAlH₄ in THF under inert atmosphere. Monitor via TLC to halt at intermediate stages .

Advanced: What challenges arise when translating in vitro results to in vivo models?

- Bioavailability : Poor aqueous solubility (logP ~3.5) limits absorption; formulate with PEG-400 or cyclodextrins .

- Metabolic stability : Use liver microsome assays to predict CYP450-mediated degradation .

Advanced: How can computational methods aid in optimizing this compound’s pharmacokinetic profile?

- ADMET prediction : Use SwissADME to estimate permeability (Caco-2), plasma protein binding, and CYP inhibition .

- QSAR modeling : Corrogate substituent hydrophobicity (π values) with logD₇.₄ to balance solubility and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.